molecular formula C10H3ClF2N2 B1323283 4-Chloro-5,7-difluoroquinoline-3-carbonitrile CAS No. 1016819-82-1

4-Chloro-5,7-difluoroquinoline-3-carbonitrile

Cat. No.: B1323283
CAS No.: 1016819-82-1
M. Wt: 224.59 g/mol
InChI Key: OUYCZKIKRRLOFH-UHFFFAOYSA-N
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Description

4-Chloro-5,7-difluoroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H3ClF2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile typically involves the reaction of 4-chloroquinoline-3-carbonitrile with fluorinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-difluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The fluorine atoms can participate in electrophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic substitution: Reagents such as bromine or nitric acid in the presence of catalysts.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoline derivatives.

    Electrophilic substitution: Formation of halogenated or nitrated quinoline derivatives.

    Oxidation and reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-5,7-difluoroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in studying enzyme mechanisms and interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-difluoroquinoline-3-carbonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways. The compound’s fluorine atoms enhance its binding affinity and selectivity towards molecular targets, making it effective in low concentrations.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-3-carbonitrile: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

    5,7-Difluoroquinoline-3-carbonitrile: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.

    4-Chloro-5-fluoroquinoline-3-carbonitrile: Contains only one fluorine atom, resulting in different reactivity and applications.

Uniqueness

4-Chloro-5,7-difluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. The combination of these substituents allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

4-chloro-5,7-difluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCZKIKRRLOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016819-82-1
Record name 4-chloro-5,7-difluoroquinoline-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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